molecular formula C9H12O B13260971 1-(Prop-2-yn-1-yl)cyclopentane-1-carbaldehyde

1-(Prop-2-yn-1-yl)cyclopentane-1-carbaldehyde

Cat. No.: B13260971
M. Wt: 136.19 g/mol
InChI Key: ROCSLZDRSCEUBD-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)cyclopentane-1-carbaldehyde is an organic compound characterized by a cyclopentane ring substituted with a prop-2-yn-1-yl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Prop-2-yn-1-yl)cyclopentane-1-carbaldehyde can be synthesized through a multi-step process involving the alkylation of cyclopentanol with propargyl bromide in the presence of sodium hydride and tetrahydrofuran. The reaction is typically carried out under inert atmosphere conditions and involves refluxing the mixture .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-yn-1-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: 1-(Prop-2-yn-1-yl)cyclopentane-1-carboxylic acid.

    Reduction: 1-(Prop-2-yn-1-yl)cyclopentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Prop-2-yn-1-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)cyclopentane-1-carbaldehyde involves its interaction with various molecular targets. For instance, in oxidative formylation reactions, the compound acts as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways

Comparison with Similar Compounds

Uniqueness: 1-(Prop-2-yn-1-yl)cyclopentane-1-carbaldehyde is unique due to the presence of both an alkyne group and an aldehyde group, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to participate in various reactions, such as Sonogashira cross-coupling, highlights its versatility in synthetic chemistry.

Properties

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

1-prop-2-ynylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C9H12O/c1-2-5-9(8-10)6-3-4-7-9/h1,8H,3-7H2

InChI Key

ROCSLZDRSCEUBD-UHFFFAOYSA-N

Canonical SMILES

C#CCC1(CCCC1)C=O

Origin of Product

United States

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